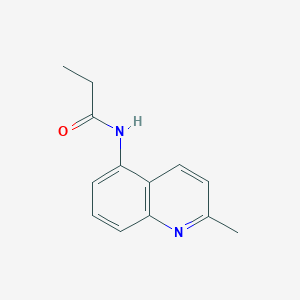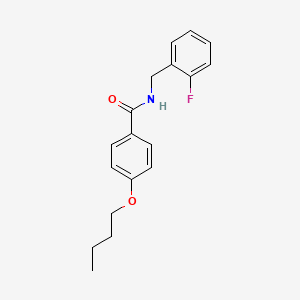
N-(2-methylquinolin-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylquinolin-5-yl)propanamide, also known as MQPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQPA belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(2-methylquinolin-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methylquinolin-5-yl)propanamide has been shown to inhibit the activity of MMPs by binding to their active site, which prevents them from degrading extracellular matrix proteins. This leads to the inhibition of tumor invasion and metastasis. N-(2-methylquinolin-5-yl)propanamide has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. This results in the suppression of inflammation. Furthermore, N-(2-methylquinolin-5-yl)propanamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This leads to the protection of neurons from oxidative stress and neurotoxicity.
Biochemical and Physiological Effects:
N-(2-methylquinolin-5-yl)propanamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the proliferation, migration, and invasion of cancer cells, as well as induce apoptosis. N-(2-methylquinolin-5-yl)propanamide has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. In addition, N-(2-methylquinolin-5-yl)propanamide has been reported to improve cognitive function and motor coordination in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(2-methylquinolin-5-yl)propanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized using a multi-step process, and its structure can be confirmed using various spectroscopic techniques. However, N-(2-methylquinolin-5-yl)propanamide also has some limitations, such as its potential toxicity at high doses and its limited bioavailability in vivo. These factors should be taken into consideration when designing experiments using N-(2-methylquinolin-5-yl)propanamide.
将来の方向性
There are several future directions for the research on N-(2-methylquinolin-5-yl)propanamide. One potential direction is to investigate its therapeutic potential in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in vivo. Furthermore, the development of novel analogs of N-(2-methylquinolin-5-yl)propanamide with improved potency and selectivity could lead to the discovery of new therapeutic agents.
合成法
N-(2-methylquinolin-5-yl)propanamide can be synthesized through a multi-step process, which involves the reaction of 2-methylquinoline with a suitable amine and an acid chloride. The resulting intermediate is then treated with a reducing agent to obtain N-(2-methylquinolin-5-yl)propanamide in high yield and purity. This synthetic method has been optimized and validated by various research groups, and it is considered a reliable and efficient approach to obtain N-(2-methylquinolin-5-yl)propanamide.
科学的研究の応用
N-(2-methylquinolin-5-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-tumor activity by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. N-(2-methylquinolin-5-yl)propanamide has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-methylquinolin-5-yl)propanamide has been investigated for its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-(2-methylquinolin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-3-13(16)15-12-6-4-5-11-10(12)8-7-9(2)14-11/h4-8H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCRPXZHFVTSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC2=C1C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5401671.png)
![1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5401698.png)
![6-[(diethylamino)methyl]-N-[1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5401699.png)
![N,N-dimethyl-7-(3-methyl-2-furoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5401710.png)

![4-({2-bromo-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5401715.png)
![(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5401718.png)
![2-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)carbonyl]-3-thiophenesulfonamide](/img/structure/B5401721.png)
![5-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}-2-pyrazinol](/img/structure/B5401736.png)
![2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide](/img/structure/B5401745.png)
![N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5401749.png)

![methyl 7-(2,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5401767.png)